

Strategic Synthesis Guide: 2-Chloro-5-nitrophenylboronic acid

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Compound of Interest

Compound Name: 2-Chloro-5-nitrophenylboronic acid

CAS No.: 867333-29-7

Cat. No.: B3024580

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Executive Summary & Molecule Profile

Target Molecule: **2-Chloro-5-nitrophenylboronic acid** Primary Application: Suzuki-Miyaura cross-coupling substrate for introducing a nitro-functionalized chlorophenyl motif in medicinal chemistry (e.g., kinase inhibitors, antimicrobials). Chemical Challenge: The presence of the nitro group (

) precludes the use of standard organolithium or Grignard reagents due to incompatible redox activity and nucleophilic attack on the nitro group. Consequently, the Miyaura Borylation via Palladium catalysis is the requisite high-fidelity route.

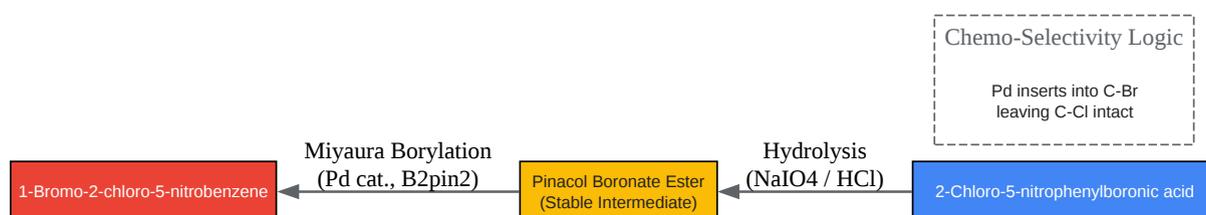
Key Structural Parameters

Feature	Specification	Synthetic Implication
Directing Groups	Cl (Ortho/Para), (Meta)	Precursor synthesis (Bromination) is regioselective. [2][3]
Labile Moiety	Boronic Acid ()	Susceptible to protodeboronation under strong acidic nitration.
Reactive Handle	Aryl Chloride	Weaker bond than Aryl Bromide; allows selective functionalization at the Br site.

Retrosynthetic Analysis

The most robust disconnection relies on the chemoselective activation of a carbon-halogen bond. We utilize the bond dissociation energy difference between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol).

- Strategy: Selective Palladium insertion into the C-Br bond of 1-bromo-2-chloro-5-nitrobenzene.
- Precursor: 1-Bromo-2-chloro-5-nitrobenzene (Commercially available or synthesized via bromination of 4-nitrochlorobenzene).



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Figure 1: Retrosynthetic pathway leveraging halogen selectivity.

Primary Protocol: Miyaura Borylation

This protocol avoids the use of *n*-BuLi, preventing the destruction of the nitro group.

Phase A: Formation of the Boronate Ester

Reaction: Cross-coupling of 1-bromo-2-chloro-5-nitrobenzene with Bis(pinacolato)diboron ().

Reagents & Materials

- Substrate: 1-Bromo-2-chloro-5-nitrobenzene (1.0 equiv)
- Boron Source: Bis(pinacolato)diboron (

) (1.1 equiv)

- Catalyst:

(3-5 mol%)

- Rationale: The bidentate dppf ligand creates a large bite angle, facilitating the reductive elimination step which is often the rate-determining step in borylation.

- Base: Potassium Acetate (KOAc) (3.0 equiv)

- Rationale: A weak base is critical. Strong bases (like hydroxide) promote the competitive Suzuki coupling of the newly formed boronate with the starting bromide. KOAc is basic enough to activate the Pd(II) species but weak enough to prevent premature cross-coupling.

- Solvent: 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Methodology

- Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

- Charging: Under a counter-flow of nitrogen, add the bromide substrate,

, and KOAc.

- Degassing: Add anhydrous 1,4-dioxane. Sparge the solution with nitrogen for 15 minutes. Oxygen inhibits the Pd(0) catalytic cycle.

- Catalyst Addition: Add

.[\[4\]](#)[\[5\]](#)

- Reaction: Heat the mixture to 80-90°C for 4–12 hours. Monitor by TLC or HPLC.

- Endpoint: Disappearance of the aryl bromide.

- Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

- Isolation: Concentrate the filtrate under reduced pressure. The crude residue is the pinacol ester.

Phase B: Hydrolysis to Boronic Acid

Pinacol esters are kinetically stable and do not hydrolyze easily under mild aqueous conditions. An oxidative cleavage or transesterification method is required.

Reagents

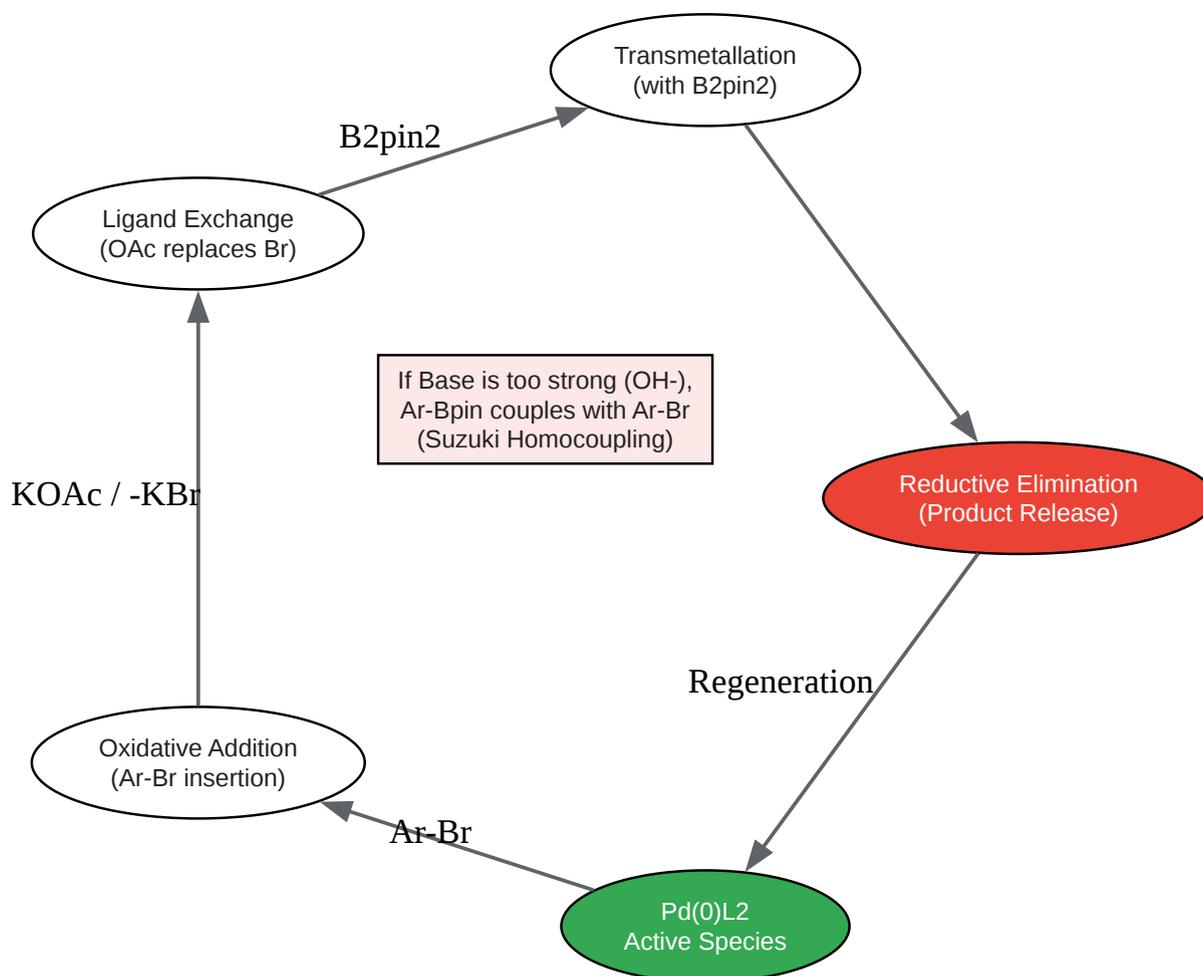
- Oxidant: Sodium Periodate () (3.0 equiv)
- Acid: 1N Hydrochloric Acid (HCl)
- Solvent: THF / Water (4:1 ratio)

Step-by-Step Methodology

- Dissolution: Dissolve the crude pinacol ester from Phase A in THF/Water.
- Cleavage: Add and stir at room temperature for 30 minutes.
 - Mechanism:^{[4][6][7]} Periodate cleaves the diol backbone of the pinacol ligand.
- Acidification: Add 1N HCl (2.0 equiv) and stir for 2–4 hours.
- Extraction: Extract the aqueous layer with Ethyl Acetate (x3).
- Purification: Wash combined organics with brine, dry over , and concentrate. Recrystallize from Acetonitrile/Water or Hexane/EtOAc to obtain pure **2-Chloro-5-nitrophenylboronic acid**.

Mechanistic Validation (The Catalytic Cycle)

Understanding the cycle prevents common failures (e.g., homocoupling).



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Figure 2: The Pd(0)/Pd(II) catalytic cycle for Miyaura Borylation.

Alternative Route Critique: Why Nitration Fails

Researchers may be tempted to nitrate 2-chlorophenylboronic acid directly to save steps. This is not recommended for high-purity applications.

- The Problem: Ipso-Nitration.
- Mechanism: In standard mixed acid (), the proton ()

) or nitronium ion (

) can attack the carbon bearing the boron atom.

- Outcome: Protodeboronation (loss of boron) or Nitro-deboronation (replacement of boron with nitro), yielding 1-chloro-2-nitrobenzene or 1-chloro-2,4-dinitrobenzene impurities which are difficult to separate.
- Exception: Mild nitration using nitrate salts and TMSCl (trimethylsilyl chloride) has been reported to achieve ipso-selectivity in some cases, but regioselectivity remains a challenge compared to the definitive regiocontrol of the bromination/borylation route.

Analytical Data Summary (Expected)

Test	Expected Signal	Interpretation
1H NMR	~8.5 ppm (d, 1H)	Proton at C6 (Ortho to B, Meta to NO ₂). Most deshielded due to anisotropy of NO ₂ and B(OH) ₂ .
1H NMR	~8.2 ppm (dd, 1H)	Proton at C4 (Para to B, Ortho to NO ₂).
1H NMR	~7.6 ppm (d, 1H)	Proton at C3 (Ortho to Cl).
11B NMR	~28-30 ppm	Broad singlet characteristic of aryl boronic acids.
MS (ESI-)	m/z 200/202	[M-H] ⁻ ion showing characteristic Chlorine isotope pattern (3:1).

Safety & Handling

- Palladium Residues: Pd species are toxic. Ensure thorough removal via Celite filtration and scavenging resins (e.g., SiliaMetS®) if the compound is intended for biological assay.
- Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill the crude residue at high temperatures.

- Boronic Acids: Generally stable but can dehydrate to boroxines (anhydrides) upon heating. This is reversible with water, but can confuse melting point data.

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